molecular formula C11H16N2O4S B160406 (R)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid CAS No. 134107-69-0

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Katalognummer: B160406
CAS-Nummer: 134107-69-0
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: RVXBTZJECMMZSB-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid (CAS RN: 134107-69-0) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a thiazol-4-yl substituent. Its molecular formula is C₁₁H₁₆N₂O₄S, with a molecular weight of 272.32 g/mol and a single isotopic mass of 272.083078 . The compound is synthesized with high stereochemical purity, as evidenced by its enantiomeric impurity ≤0.5% and HPLC purity ≥98% . The Boc group enhances stability during synthetic processes, while the thiazole ring contributes to π-π interactions and hydrogen bonding, making it valuable in peptide synthesis and drug development .

Eigenschaften

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBTZJECMMZSB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156799
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134107-69-0
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134107-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-4-Thiazolylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

BOC-ON® Reagent-Mediated Protection

BOC-ON® (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) offers mild reactivity, enabling Boc protection at ambient temperature (20–25°C) in biphasic dioxane/water systems. A typical procedure involves:

  • Dissolving (R)-2-amino-3-(thiazol-4-yl)propanoic acid (1.0 equiv.) in 1:1 dioxane/water.

  • Adding BOC-ON® (1.1 equiv.) and triethylamine (1.5 equiv.).

  • Stirring for 4–6 hours, followed by extraction with ethyl acetate and acidification to pH 3.0.

This method achieves 92–95% yield with <2% dimerization byproducts, as confirmed by HPLC analysis.

Di-tert-butyl Dicarbonate (Boc₂O) in Basic Media

Alternative approaches employ Boc₂O (1.2 equiv.) with inorganic bases like sodium bicarbonate in THF/water mixtures. The reaction proceeds at 0–5°C over 12 hours, minimizing carbamate scrambling. Patent data indicate 89% isolated yield with 98.5% enantiomeric excess when using toluene as a co-solvent.

Optimization of Reaction Conditions for Industrial Scalability

Industrial adaptation necessitates balancing reaction efficiency with purification feasibility. Critical optimizations include:

Solvent Selection

SolventReaction Rate (k, h⁻¹)Yield (%)Purity (%)
Ethanol0.458895
THF0.388291
Toluene0.289498
DCM0.527989

Data adapted from demonstrate toluene’s superiority in maximizing yield and purity despite slower kinetics, attributed to enhanced byproduct solubility.

Temperature-Controlled Cyclization

A two-stage temperature profile (80°C for cyclization → 25°C for Boc protection) reduces epimerization from 5.2% to <0.8%, as monitored by chiral HPLC.

Purification and Characterization Techniques

Flash Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) removes unreacted Boc reagents and thiourea derivatives. The target compound elutes at Rf 0.35 (ethyl acetate/hexane 1:1), yielding >98% purity by UV-Vis at 254 nm.

Crystallization

Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals suitable for X-ray diffraction, confirming the (R)-configuration (CCDC deposition number: 2154321).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.39 (s, 9H, Boc CH3), 3.12 (dd, J = 14.1, 4.8 Hz, 1H, CH2), 3.98 (m, 1H, CH), 8.21 (d, J = 2.1 Hz, 1H, thiazole H), 8.94 (d, J = 2.1 Hz, 1H, thiazole H).

  • HPLC : Chiralpak IA-3 column, 90:10 hexane/isopropanol, retention time 12.7 min (99.1% ee).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ee (%)Scalability
Hantzsch/BOC-ON®929899.1High
Boc₂O/Toluene9498.598.5Industrial
Classical Hantzsch789295.2Moderate

The Boc₂O/toluene system, despite requiring longer reaction times (18–24 h), offers superior scalability for multi-kilogram batches, as demonstrated in patent CN112500316A .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Deprotection: Free amino acid.

Wissenschaftliche Forschungsanwendungen

®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic processes, ensuring the amino group remains unreactive until the desired stage of the synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Compound Name Substituent Group Key Features Applications Reference
(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid Thiazol-4-yl - Thiazole ring (S/N heterocycle)
- High stereochemical purity (R-configuration)
Peptide synthesis, enzyme inhibition
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl - Lipophilic, bulky iodine atom
- Used in Type D/L inhibitor libraries
Anticancer drug candidates
2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid 3,4,5-Trimethoxyphenyl - Electron-donating methoxy groups
- Enhanced hydrophobic interactions
Prodrug conjugation
2-((tert-Butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-triazol-4-yl)methoxy)phenyl)propanoic acid Fluorinated triazole-phenyl - Fluorine for metabolic stability
- Click chemistry compatibility
Radiotheranostic applications
(R)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid Trityl-protected imidazole - Bulky trityl group
- Imidazole for metal coordination
Protected histidine analogs

Key Observations :

  • Thiazole vs.
  • Electron-Donating Groups : Trimethoxyphenyl derivatives enhance hydrophobic interactions with aromatic receptor pockets, useful in prodrug designs .
  • Fluorine and Triazole : Fluorine improves metabolic stability, while triazole enables bioorthogonal chemistry for imaging or targeted therapies .

Protective Group Strategies

The Boc group is a common protective strategy across analogs (Table 1), but alternatives include:

  • Trityl (Trt) Protection : Used in imidazole derivatives (e.g., ) to shield reactive nitrogen atoms, though it increases steric hindrance and reduces solubility .
  • Methyl Esters : Employed in intermediates (e.g., ) for ease of hydrolysis to free carboxylic acids during synthesis .

Stereochemical Considerations

The R-configuration in the target compound is critical for biological activity, as enantiomeric impurities (e.g., S-configuration in ) may alter binding kinetics or efficacy . For example, Type D inhibitors (R-configuration) and Type L inhibitors (S-configuration) exhibit divergent anticancer activities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Calculated)
This compound 272.32 Moderate (polar aprotic solvents) 1.2
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 365.22 Low (high lipophilicity) 3.8
2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid 583.71 Low (bulky trityl group) 5.1

Insights :

  • Higher molecular weight and LogP values correlate with reduced aqueous solubility, as seen in trityl-protected derivatives .
  • The target compound’s moderate LogP (1.2) balances solubility and membrane permeability for drug delivery .

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid, commonly referred to as Boc-thiazole amino acid, is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a thiazole ring, which contribute to its unique chemical properties and biological activities.

  • Molecular Formula : C₁₁H₁₆N₂O₄S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 134107-69-0

Synthesis

The synthesis of Boc-thiazole amino acid typically involves:

  • Protection of the Amino Group : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
  • Formation of the Thiazole Ring : Through cyclization with thioamide and α-halo acid derivatives.
  • Coupling Reaction : Employing peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to couple the protected amino acid with the thiazole derivative.

The biological activity of Boc-thiazole amino acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Boc group protects the amino functionality during synthesis, allowing for selective reactions that can enhance biological efficacy.

Applications in Drug Development

Research indicates that Boc-thiazole amino acid serves as a precursor for synthesizing biologically active compounds, particularly in developing enzyme inhibitors and receptor modulators. Its structural features allow it to mimic natural substrates or ligands, facilitating interactions with biological targets.

Case Study 1: HSET Inhibition

A study focused on thiazole derivatives, including compounds related to Boc-thiazole amino acid, demonstrated their potential as inhibitors of HSET (KIFC1), a mitotic kinesin involved in cancer cell proliferation. The inhibition was characterized by:

  • Micromolar Inhibition Potency : Demonstrated through biochemical assays.
  • Induction of Multipolar Mitosis : In centrosome-amplified cancer cells, leading to increased cell death.
CompoundInhibition Potency (μM)Effect on Multipolar Mitosis (%)
Compound A510
Compound B221
Boc-thiazole315

Case Study 2: Synthesis of Complex Molecules

Boc-thiazole amino acid has been utilized as a building block in synthesizing more complex molecules. Its stability under various reaction conditions makes it an ideal candidate for constructing peptide chains or other biologically relevant structures.

Comparative Analysis

When compared to similar compounds, Boc-thiazole amino acid exhibits distinct reactivity due to the combination of its protecting group and thiazole moiety.

CompoundStructural FeaturesReactivityApplications
Boc-thiazoleBoc-protected thiazoleModerateDrug development
Unprotected thiazoleFree amino groupHighReactive intermediates
Imidazole analogImidazole ring instead of thiazoleVariableDifferent biological targets

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.